Lurasidone Metabolite 14283 hydrochloride
CAS No.:
Cat. No.: VC0196635
Molecular Formula: C28H37ClN4O3S
Molecular Weight: 545.1 g/mol
Purity: > 95%
* For research use only. Not for human or veterinary use.

Molecular Formula | C28H37ClN4O3S |
---|---|
Molecular Weight | 545.1 g/mol |
IUPAC Name | (1S,2S,6R,7S,8R)-4-[[(1R,2R)-2-[[4-(1,2-benzothiazol-3-yl)piperazin-1-yl]methyl]cyclohexyl]methyl]-8-hydroxy-4-azatricyclo[5.2.1.02,6]decane-3,5-dione;hydrochloride |
Standard InChI | InChI=1S/C28H36N4O3S.ClH/c33-22-14-19-13-21(22)25-24(19)27(34)32(28(25)35)16-18-6-2-1-5-17(18)15-30-9-11-31(12-10-30)26-20-7-3-4-8-23(20)36-29-26;/h3-4,7-8,17-19,21-22,24-25,33H,1-2,5-6,9-16H2;1H/t17-,18-,19-,21+,22+,24-,25+;/m0./s1 |
Standard InChI Key | WLCWVTUFTGBTDA-HRKUQYLCSA-N |
Isomeric SMILES | C1CC[C@H]([C@@H](C1)CN2CCN(CC2)C3=NSC4=CC=CC=C43)CN5C(=O)[C@H]6[C@H]7C[C@@H]([C@H]6C5=O)[C@@H](C7)O.Cl |
SMILES | C1CCC(C(C1)CN2CCN(CC2)C3=NSC4=CC=CC=C43)CN5C(=O)C6C7CC(C6C5=O)C(C7)O.Cl |
Canonical SMILES | C1CCC(C(C1)CN2CCN(CC2)C3=NSC4=CC=CC=C43)CN5C(=O)C6C7CC(C6C5=O)C(C7)O.Cl |
Chemical Identity and Structural Properties
Lurasidone Metabolite 14283 hydrochloride is a major active metabolite of lurasidone, an FDA-approved atypical antipsychotic medication used in the treatment of schizophrenia and bipolar depression . This compound is identified by the CAS number 186204-32-0 and possesses a distinct chemical structure that contributes to its pharmacological activity .
Chemical Composition
The metabolite has a molecular formula of C28H37ClN4O3S with a molecular weight of 545.14 g/mol . Its chemical structure maintains core elements of the parent compound while featuring specific modifications resulting from metabolic processes. The structural characteristics can be represented through its canonical SMILES notation: O=C(C@([H])[C@]2([H])C3=O)N3C[C@H]4C@HCCCC4.Cl[H] .
Physical Properties
Lurasidone Metabolite 14283 hydrochloride demonstrates specific solubility characteristics that are important for laboratory and research applications. It exhibits high solubility in ethanol at approximately 100 mg/mL (183.44 mM) . The compound requires proper storage conditions, with recommendations to store at -20°C for optimal stability .
Pharmacological Profile
Relationship to Parent Compound
Lurasidone Metabolite 14283 hydrochloride is one of two active metabolites formed during the biotransformation of lurasidone, alongside ID-14326 . Unlike the two major non-active metabolites (ID-20219 and ID-20220), ID-14283 retains pharmacological activity that complements the effects of the parent compound .
Receptor Interactions
Metabolism and Formation
Understanding the metabolic pathways involved in the formation of Lurasidone Metabolite 14283 provides critical insights into the pharmacokinetics and potential drug interactions associated with lurasidone therapy.
Metabolic Pathways
Lurasidone undergoes extensive hepatic metabolism, primarily mediated by the cytochrome P450 isoenzyme 3A4 (CYP3A4) . The biotransformation pathways include oxidative N-dealkylation, hydroxylation of the norbornane ring, and S-oxidation . Specifically, ID-14283 is formed through hydroxylation of the norbornane ring .
Metabolic Profile
Among lurasidone's metabolites, ID-14283 is particularly significant as it reaches pharmacologically relevant blood plasma concentrations . The metabolic profile indicates that of the circulating substances in blood plasma following lurasidone administration, the native drug comprises approximately 11%, while the main active metabolite ID-14283 accounts for approximately 4% .
Analytical Detection Methods
The accurate detection and quantification of Lurasidone Metabolite 14283 in biological samples are essential for clinical studies, therapeutic drug monitoring, and pharmacokinetic research.
LC-MS/MS Methodology
A sensitive, selective, and rapid liquid chromatography-tandem mass spectrometric (LC-MS/MS) assay has been developed for the simultaneous quantification of lurasidone and its active metabolite ID-14283 in human plasma . This method employs isotope-labeled compounds as internal standards to ensure accuracy and reliability .
Extraction and Analysis Techniques
The analytical procedure involves liquid-liquid extraction with tert-butyl methyl ether, followed by chromatographic separation on a C18 column using an optimized mobile phase composed of 5 mM ammonium acetate (pH 5.0) and acetonitrile (15:85, v/v) . This method achieves excellent linearity in the concentration range of 0.10-14.1 ng/mL for ID-14283 .
Method Performance Characteristics
The developed LC-MS/MS method demonstrates high efficiency with a chromatographic run time of just 2.5 minutes, enabling the analysis of approximately 300 samples in a single day . Validation studies have confirmed that the precision and accuracy results over multiple concentration levels are well within acceptance limits, and the metabolite demonstrates stability across various storage and handling conditions .
Pharmacokinetic Properties
Plasma Concentration
ID-14283 reaches pharmacologically relevant blood plasma concentrations following lurasidone administration . This indicates that the metabolite contributes meaningfully to the clinical effects observed with lurasidone treatment. The plasma concentration profile reflects the formation rate through hepatic metabolism and subsequent distribution .
Clinical Significance
The clinical importance of Lurasidone Metabolite 14283 hydrochloride stems from its contribution to the therapeutic effects of lurasidone in psychiatric disorders.
Implications for Drug Monitoring
The presence of active metabolites such as ID-14283 has important implications for therapeutic drug monitoring in clinical practice. Quantification of both the parent drug and active metabolites provides a more comprehensive assessment of drug exposure and potential efficacy . This is particularly relevant for patients with genetic variations affecting CYP3A4 activity or those taking medications that interact with this enzyme .
Research Applications
Lurasidone Metabolite 14283 hydrochloride has significant value in pharmaceutical research and development efforts.
Reference Standard Applications
The availability of Lurasidone Metabolite 14283 hydrochloride as a reference standard facilitates analytical method development, validation of detection techniques, and quality control procedures . These applications are essential for ensuring the accuracy and reliability of clinical pharmacokinetic studies and therapeutic drug monitoring.
Pharmacokinetic Studies
The metabolite has been successfully used in pharmacokinetic research to understand the absorption, distribution, metabolism, and excretion profiles of lurasidone . A validated LC-MS/MS method was effectively employed to estimate the in vivo plasma concentrations of lurasidone and ID-14283 in a pharmacokinetic study involving South Indian male subjects .
Solution Concentration | 1 mg | 5 mg | 10 mg |
---|---|---|---|
1 mM | 1.8344 mL | 9.172 mL | 18.3439 mL |
5 mM | 0.3669 mL | 1.8344 mL | 3.6688 mL |
10 mM | 0.1834 mL | 0.9172 mL | 1.8344 mL |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume